2-Dodecanol, (R)-

Chemical Ecology Entomology Semiochemistry

(R)-2-Dodecanol (CAS 10203-28-8) is a chiral secondary fatty alcohol with a 12-carbon backbone. As a specific enantiomer, it exhibits stereospecific interactions in biological systems that are distinct from its (S)-enantiomer and the racemic mixture.

Molecular Formula C12H26O
Molecular Weight 186.33 g/mol
Cat. No. B12079602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Dodecanol, (R)-
Molecular FormulaC12H26O
Molecular Weight186.33 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(C)O
InChIInChI=1S/C12H26O/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12-13H,3-11H2,1-2H3/t12-/m1/s1
InChIKeyXSWSEQPWKOWORN-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Dodecanol: Stereochemistry-Defined Procurement for Chiral Biological Applications


(R)-2-Dodecanol (CAS 10203-28-8) is a chiral secondary fatty alcohol with a 12-carbon backbone. As a specific enantiomer, it exhibits stereospecific interactions in biological systems that are distinct from its (S)-enantiomer and the racemic mixture [1]. This compound is known for its roles in insect chemical ecology, particularly as a trail pheromone component in Crematogaster ants [2], and in antifungal research, where it inhibits hyphal formation in Candida albicans [3]. Its procurement is crucial for studies requiring precise stereochemical control, as the enantiomeric purity directly impacts biological activity in these model systems.

Why (R)-2-Dodecanol Cannot Be Interchanged with Racemic or Positional Isomers


Generic substitution with racemic 2-dodecanol or the 1-dodecanol positional isomer is scientifically invalid due to fundamental differences in stereochemical recognition and biological mechanism. The (R)-enantiomer is the naturally occurring and bioactive form in specific ant trail pheromone systems [1], while the (S)-enantiomer exhibits different potency and, in some cases, can act as an antagonist [2]. Furthermore, the position of the hydroxyl group (C2 vs. C1) dictates the compound's physicochemical properties and biological target interactions. 1-Dodecanol (lauryl alcohol) exhibits antibacterial activity through a membrane-damaging mechanism at a different potency than 2-dodecanol [3]. Substituting with an incorrect stereoisomer or positional isomer will lead to erroneous or uninterpretable results in applications ranging from chemical ecology to antifungal drug discovery.

(R)-2-Dodecanol Quantitative Differentiation: Head-to-Head Evidence for Informed Procurement


Chiral Recognition in Ant Trail Pheromone Activity: (R)-2-Dodecanol vs. (S)-Enantiomer

The trail pheromone activity of 2-dodecanol is strictly dependent on its absolute configuration. The (R)-enantiomer is the major component of the trail pheromone in Crematogaster castanea and C. auberti, eliciting strong behavioral responses [1]. In C. scutellaris, (R)-2-dodecanol was also behaviorally active, even though it was not detected in their extracts [2]. The (S)-enantiomer was found to be inactive or significantly less potent in these systems, highlighting the stereospecificity of the pheromone receptor [3].

Chemical Ecology Entomology Semiochemistry

Antifungal Mechanism: 2-Dodecanol Inhibition of C. albicans Hyphal Formation

2-Dodecanol is a potent inhibitor of the yeast-to-hypha transition in Candida albicans, a key virulence factor. The compound inhibits hyphal development and blocks SIR2 up-regulation even under hyphal-inducing growth conditions [1]. This mechanism is distinct from that of other quorum-sensing molecules like farnesol, which acts through different signaling pathways [2]. The compound is effective at a concentration of 0.005% (v/v) [3].

Medical Mycology Antifungal Drug Discovery Quorum Sensing

Antibacterial Potency: 2-Dodecanol vs. Other Long-Chain Alcohols

In a study of volatile compounds from Vietnam coriander, dodecanol (as lauryl alcohol) demonstrated exceptional antibacterial potency against Salmonella choleraesuis. Its Minimum Bactericidal Concentration (MBC) was 6.25 µg/mL [1]. This is significantly more potent than the major aldehyde components of the essential oil, dodecanal and decanal, which both had MIC and MBC values of 100 µg/mL [1]. The mechanism of action is attributed to its function as a nonionic surfactant, disrupting membrane protein function nonspecifically [2].

Food Microbiology Antimicrobial Agents Natural Products

Anesthetic Potency Cut-Off: Dodecanol as the Peak of Activity in Linear Aliphatic Alcohols

In a homologous series of saturated aliphatic alcohols (Cn:0), anesthetic potency increased with chain length and was maximal for dodecanol, with an ED50 of 5.4 x 10^-6 M in tadpoles [1]. A sharp cut-off in potency occurs after dodecanol: n-tridecanol is only a partial anesthetic, and n-tetradecanol and higher alcohols are completely inactive [1]. This phenomenon is attributed to limited membrane solubility of longer-chain alcohols [2].

Anesthesiology Membrane Biophysics Neuropharmacology

Physicochemical Profile: LogP and Solubility of 2-Dodecanol

The partition coefficient (LogP) of 2-dodecanol is a key physicochemical parameter influencing its behavior in biological systems and formulations. Experimental and predicted values cluster around 3.9-5.1, indicating high lipophilicity . Its aqueous solubility is correspondingly low, estimated at 16.18 mg/L at 25°C [1]. This profile dictates its use in organic solvents for biological assays and its potential for membrane interactions [2].

Physical Chemistry Formulation Science ADME Prediction

(R)-2-Dodecanol: High-Impact Research and Industrial Application Scenarios


Chemical Ecology: Ant Trail Pheromone Studies and Pest Management

Researchers studying ant chemical communication, specifically in the genus Crematogaster, must use (R)-2-dodecanol as the primary, stereochemically-defined trail pheromone component [1]. The (R)-enantiomer elicits robust trail-following behavior, while the (S)-enantiomer is inactive. This specificity makes (R)-2-dodecanol an essential tool for behavioral assays, electrophysiological recordings, and the development of species-specific attractants or disruptants for pest management [2].

Medical Mycology: Investigating C. albicans Morphogenesis and Quorum Sensing

In medical mycology, 2-dodecanol serves as a specific probe to dissect the Ras1-cAMP-Efg1 signaling pathway and SIR2-dependent quorum sensing in Candida albicans [3]. Its ability to inhibit hyphal formation without the broad-spectrum activity of clinical antifungals makes it a valuable tool compound for studying virulence factor regulation and identifying novel antifungal targets [4].

Antimicrobial Screening: Benchmarking Novel Compounds Against a Potent, Membrane-Active Agent

In antimicrobial discovery programs, dodecanol is an excellent reference standard. Its potent and well-characterized mechanism of action—nonspecific disruption of membrane protein function via surfactant activity—provides a clear benchmark against which to compare new compounds [5]. Its MBC of 6.25 µg/mL against Salmonella makes it a strong positive control in food microbiology studies [6].

Anesthesiology Research: Probing the Molecular Basis of Anesthetic Cut-Off

For biophysicists and neuropharmacologists, dodecanol is a crucial tool for investigating the molecular dimensions of the anesthetic site. As the most potent anesthetic in the linear aliphatic alcohol series, with a sharp cut-off in activity at longer chain lengths, it allows for precise structure-activity relationship studies to map the binding site in membrane proteins [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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